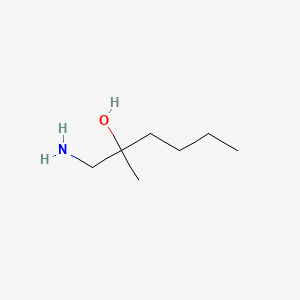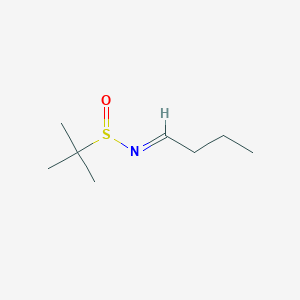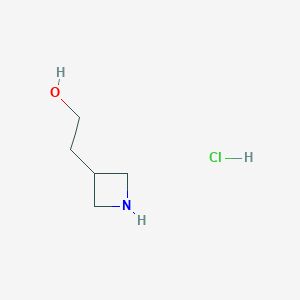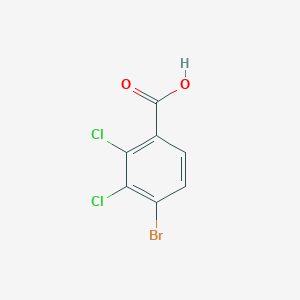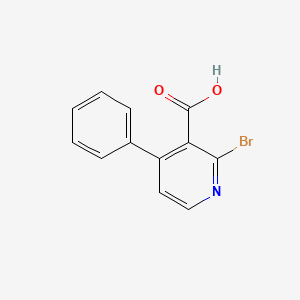
1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
Overview
Description
1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is a useful research compound. Its molecular formula is C6H5N3O and its molecular weight is 135.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Insights and Inhibitor Potential
1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile derivatives have been structurally characterized and evaluated for their potential as dihydrofolate reductase inhibitors. Structural insights gained through X-ray diffraction analysis revealed L-shaped conformations and various intermolecular interactions in these compounds. Molecular docking simulations further assessed their inhibitory capabilities against human dihydrofolate reductase, an enzyme target in cancer and bacterial infections (Al-Wahaibi et al., 2021).
Synthesis and Molecular Structure Analysis
Studies on the synthesis and molecular structure of this compound derivatives have been conducted to understand their planarity and potential for forming centrosymmetric dimers via hydrogen bonds. This structural analysis aids in comprehending the chemical behavior and potential applications of these compounds (El-Emam et al., 2012).
Application in Antiproliferative Agents
Research has shown that dihydropyrimidine-based compounds, including variants of this compound, possess significant antiproliferative activities. They have been tested against various cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Awadallah et al., 2013).
Antimicrobial Applications
Several studies have investigated the antimicrobial properties of novel pyrimidine-based heterocycles derived from this compound. These compounds have demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents (Shehta & Abdel Hamid, 2019).
Synthesis and Characterization for Optoelectronic Applications
Research has been conducted on the synthesis and characterization of derivatives of this compound for potential applications in optoelectronic devices. These studies include spectral analysis and investigations into the electronic and optical properties, which are crucial for developing new materials in the field of optoelectronics (Roushdy et al., 2019).
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit enzymes such as matrix metalloproteinase 13 (mmp 13) .
Mode of Action
It is suggested that similar compounds interact with their targets, leading to inhibition of enzymatic activity .
Biochemical Pathways
Related compounds have been shown to inhibit mmp 13, which plays a crucial role in the degradation of extracellular matrix components .
Pharmacokinetics
A related compound is reported to have high gastrointestinal absorption .
Result of Action
Similar compounds have shown potent and highly selective activity of inhibiting mmp 13 .
Action Environment
A related compound has been studied for its corrosion inhibition properties in a 35% NaCl solution, suggesting that environmental factors such as salt concentration may influence its action .
Properties
IUPAC Name |
1-methyl-6-oxopyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c1-9-4-8-3-5(2-7)6(9)10/h3-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEBWVKEOTYSTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C(C1=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What biological activities were investigated for these 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile derivatives, and were any particularly promising compounds identified?
A1: The research focused on evaluating the synthesized compounds for antimicrobial, antioxidant, anticancer, and antidiabetic activities. Several derivatives showed promising results:
Q2: Did the researchers observe any structure-activity relationships within this series of this compound analogs?
A2: Yes, the presence of electron-releasing groups in the synthesized compounds appeared to enhance their antibacterial and antioxidant effects, particularly against B. subtilis. Conversely, electron-withdrawing groups seemed to improve anticancer and antidiabetic properties []. This suggests that modifications to the substituents on the core this compound structure can significantly influence the biological activity and potential therapeutic applications of these compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


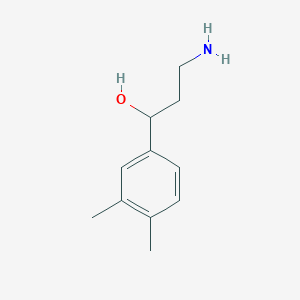
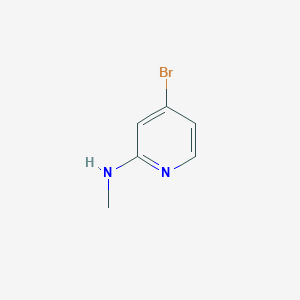
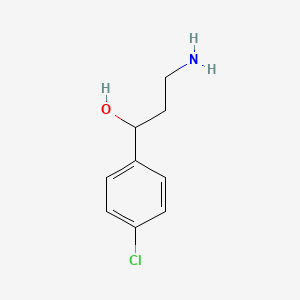
![4-Bromopyrazolo[1,5-a]pyrazine](/img/structure/B1527041.png)
![6-Hydrazinyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1527042.png)

